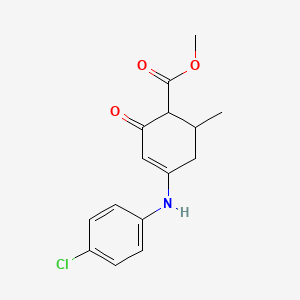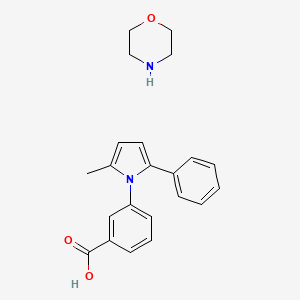
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1) is a bioactive chemical.
Scientific Research Applications
Pharmacological Properties and Receptor Antagonism
- Morpholin-2-yl-phosphinic acids, including variants with structural similarities to benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compound with morpholine, have been studied for their effects on GABA(B) receptors. These compounds demonstrate potent antagonistic effects on GABA(B) receptors in rat brain, indicating potential for neurological and pharmacological applications (Ong et al., 1998).
Chemical Synthesis and Transformations
- Research has explored the synthesis of various benzoic acid derivatives, highlighting their chemical versatility and potential as precursors for more complex compounds. This includes the synthesis of compounds with potential pharmaceutical applications (Wolf et al., 2005).
Corrosion Inhibition and Structural Analysis
- Benzimidazole derivatives based on benzoic acid have been investigated for their corrosion inhibition properties, which is crucial in industrial applications. This includes studying their effectiveness in protecting steel in acidic environments and exploring the mechanisms behind their inhibitory action (Rbaa et al., 2020).
Analysis of Secondary Interactions
- Studies on benzoic acids, including those structurally related to the compound , have revealed insights into the nature of secondary interactions such as hydrogen bonding and π-π interactions. These studies are essential for understanding the molecular properties that influence drug design and material science (Dinesh, 2013).
Prodrug Development
- Water-soluble esters of acetylsalicylic acid, chemically related to benzoic acid derivatives, have been developed and evaluated as prodrugs. These compounds show potential for clinical application due to their good water solubility and stability, highlighting the diverse pharmaceutical applications of benzoic acid derivatives (Rolando et al., 2013).
Synthesis and Characterization of Metal Complexes
- The synthesis and characterization of metal carbonyl complexes involving benzoic acid derivatives provide insights into coordination chemistry and the formation of novel compounds for potential applications in catalysis and materials science (Saleem et al., 2012).
properties
CAS RN |
26180-42-7 |
|---|---|
Product Name |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1) |
Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid;morpholine |
InChI |
InChI=1S/C18H15NO2.C4H9NO/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21;1-3-6-4-2-5-1/h2-12H,1H3,(H,20,21);5H,1-4H2 |
InChI Key |
QNDVBAKEPQRCKI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C1COCCN1 |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C1COCCN1 |
Appearance |
Solid powder |
Other CAS RN |
26180-42-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with morpholine (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



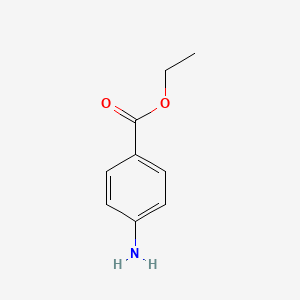
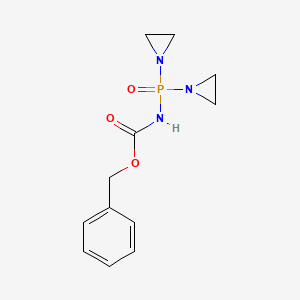
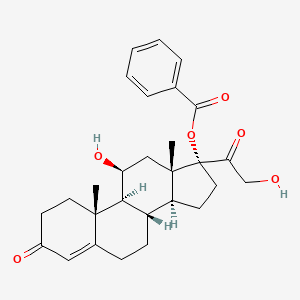
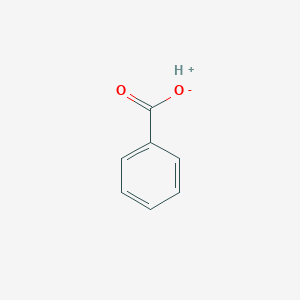
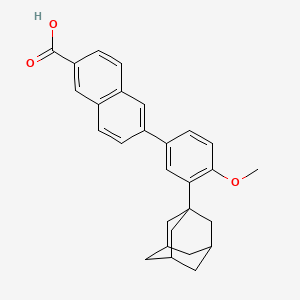
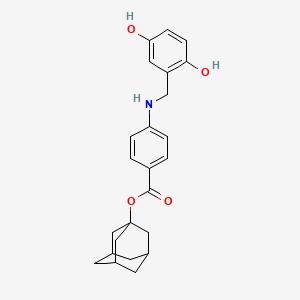
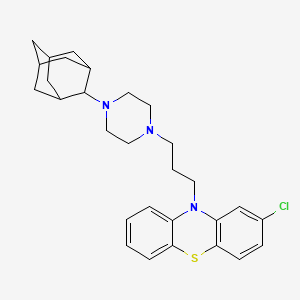
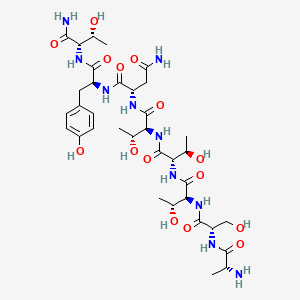
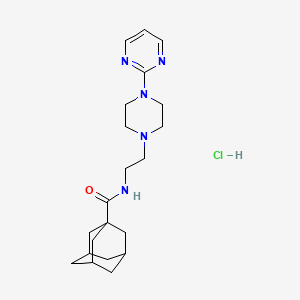
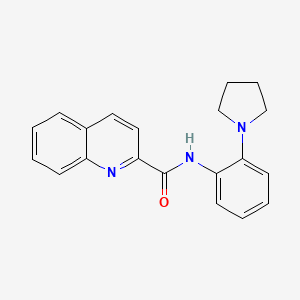
![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)
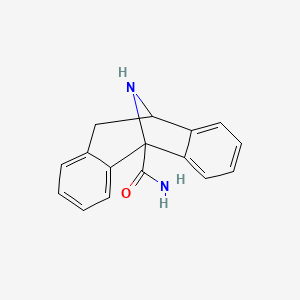
![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)
